molecular formula C20H14ClFN2O3S2 B2885636 (3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894681-00-6

(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2885636
CAS No.: 894681-00-6
M. Wt: 448.91
InChI Key: IWOSTKKZVPRKSD-WQRHYEAKSA-N
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Description

The compound “(3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide” is a heterocyclic sulfone derivative featuring a thieno[3,2-c][1,2]thiazin-4(3H)-one core. Key structural attributes include:

  • A (3-chlorophenyl)amino group at the 3-position, contributing halogen-mediated interactions (e.g., halogen bonding) and enhanced lipophilicity.
  • A 4-fluorobenzyl substituent at the 1-position, which may improve metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius.
  • The Z-configuration of the exocyclic double bond, critical for spatial orientation and binding to biological targets.
  • 2,2-Dioxide functionalization, which enhances solubility and modulates electronic properties via sulfone groups.

This compound belongs to a class of molecules explored for therapeutic applications, particularly kinase inhibition or enzyme modulation, owing to its structural resemblance to bioactive thiazinone derivatives .

Properties

IUPAC Name

(3Z)-3-[(3-chloroanilino)methylidene]-1-[(4-fluorophenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O3S2/c21-14-2-1-3-16(10-14)23-11-18-19(25)20-17(8-9-28-20)24(29(18,26)27)12-13-4-6-15(22)7-5-13/h1-11,23H,12H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOSTKKZVPRKSD-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-{[(3-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a thiazine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H14ClF N2O2S2
  • Molar Mass : 368.87 g/mol
  • CAS Number : 1710195-44-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the thieno[3,2-c][1,2]thiazine moiety suggests potential interactions with enzymes involved in metabolic pathways and receptors that mediate cellular signaling.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes such as cyclooxygenases or lipoxygenases, which are involved in inflammatory processes.
  • Receptor Modulation : It may act as a modulator for neurotransmitter receptors, enhancing or inhibiting their activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazine derivatives. For instance, compounds similar to the target compound have shown significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.4Apoptosis induction
A549 (Lung Cancer)7.8Cell cycle arrest
HT-29 (Colon Cancer)6.5Inhibition of angiogenesis

Antimicrobial Activity

Thiazine derivatives have also been reported to exhibit antimicrobial properties. The compound's structural features may contribute to its ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli16 µg/mLBactericidal

Case Studies

  • Antiproliferative Activity Study :
    A study published in the Journal of Fluorine Chemistry evaluated various thiazine derivatives for their antiproliferative effects on cancer cell lines. The results indicated that modifications on the aromatic rings significantly influenced activity levels, with some derivatives exhibiting IC50 values lower than 10 µM against breast and colon cancer cells .
  • Antimicrobial Efficacy Assessment :
    Another research focused on the antimicrobial properties of thiazine compounds against clinical isolates of bacteria. The study revealed that certain derivatives displayed potent activity against resistant strains, suggesting their potential as therapeutic agents in infectious diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

Analog 1: “(3Z)-3-{[(2-fluorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide”

  • Phenylamino Group: 2-Fluoro vs. 3-chloro in the target compound. Impact: Fluorine’s electron-withdrawing effect may reduce basicity of the aniline nitrogen compared to chlorine’s inductive effect. The 2-fluoro substitution could sterically hinder interactions compared to the 3-chloro position.
  • Benzyl Group: 4-Methyl vs. 4-fluoro.

Analog 2: “(E)-3-((benzylamino)methylene)-1-methyl-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide”

  • Core Structure: Benzo[c]thiazinone vs. thieno[3,2-c]thiazinone. Impact: The thiophene ring in the target compound introduces sulfur-mediated conjugation and π-stacking variability.
  • Substituents: Benzylamino and methyl vs. chlorophenylamino and fluorobenzyl.

Data Tables

Table 1: Structural Comparison of Thiazinone Derivatives

Compound Core Structure Phenylamino Substituent Benzyl Substituent Yield (%)
Target Compound Thieno[3,2-c]thiazinone 3-Chloro 4-Fluoro N/A
Analog 1 Thieno[3,2-c]thiazinone 2-Fluoro 4-Methyl N/A
Analog 2 Benzo[c]thiazinone Benzylamino Methyl 17–37

Research Findings and Implications

  • Substituent Effects : Halogenation (Cl/F) optimizes electronic and steric profiles for target engagement, while fluorinated benzyl groups enhance bioavailability .
  • Core Heterocycle: Thieno-thiazinones offer distinct electronic properties vs. benzo-thiazinones, influencing binding kinetics and metabolic stability.
  • Synthetic Optimization : Amine choice and reaction conditions critically affect yields, suggesting room for refinement in the target compound’s synthesis.

Future studies should prioritize crystallographic data to validate the Z-configuration’s role and assess biological activity against relevant therapeutic targets.

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